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2-Methylbenzimidazole

Cat. No.: B7722732
CAS No.: 30304-58-6
M. Wt: 132.16 g/mol
InChI Key: LDZYRENCLPUXAX-UHFFFAOYSA-N
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Description

Significance and Broad Scope of Benzimidazole (B57391) Derivatives in Chemical Science

Benzimidazole and its derivatives are a cornerstone of modern chemical science, exhibiting a remarkable range of applications. This is largely due to the unique electronic and structural features of the benzimidazole ring system, which consists of a fused benzene (B151609) and imidazole (B134444) ring. cymitquimica.com This arrangement imparts a combination of aromaticity, basicity, and the ability to participate in hydrogen bonding, making it a privileged scaffold in medicinal chemistry. guidechem.comchemicalbook.com Benzimidazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. semanticscholar.orgscispace.com Beyond the realm of pharmaceuticals, these compounds are integral to the development of new materials, such as corrosion inhibitors and polymers with unique electronic properties. chemicalbook.comsigmaaldrich.com

Historical Context of 2-Methylbenzimidazole (B154957) in Research

The synthesis of benzimidazole was first reported in 1872 by Hoebrecker, who prepared 2,5 (or 2,6)-dimethylbenzimidazole. semanticscholar.org Since then, research into benzimidazole derivatives has expanded exponentially. This compound, a simple yet important derivative, has been a subject of study for its fundamental chemical properties and as a precursor for more complex molecules. guidechem.compubcompare.ai Its straightforward synthesis and versatile reactivity have made it a common starting material and a model compound for understanding the chemical behavior of the benzimidazole core.

Rationale for Focused Academic Inquiry into this compound

The focused academic inquiry into this compound stems from its role as a fundamental building block and a compound with intrinsic useful properties. guidechem.comsigmaaldrich.com Its simple structure allows for detailed investigation of the chemical principles governing benzimidazole reactivity, serving as a platform for developing new synthetic methodologies. Furthermore, the specific properties of this compound, such as its ability to act as a ligand in coordination chemistry and as a corrosion inhibitor, provide a direct impetus for its study. chemicalpapers.compku.edu.cn Its use as a precursor in the synthesis of more complex and biologically active compounds further underscores the importance of a thorough understanding of its chemistry. chemicalbook.comchemicalbook.comchemdad.comscientificlabs.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2 B7722732 2-Methylbenzimidazole CAS No. 30304-58-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-benzimidazole
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InChI

InChI=1S/C8H8N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3,(H,9,10)
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InChI Key

LDZYRENCLPUXAX-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC2=CC=CC=C2N1
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Molecular Formula

C8H8N2
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DSSTOX Substance ID

DTXSID5060641
Record name 1H-Benzimidazole, 2-methyl-
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Molecular Weight

132.16 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Methylbenzimidazole
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Vapor Pressure

0.0000274 [mmHg]
Record name 2-Methylbenzimidazole
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CAS No.

615-15-6, 30304-58-6
Record name 2-Methylbenzimidazole
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Synthetic Methodologies and Mechanistic Studies of 2 Methylbenzimidazole

Classical and Contemporary Synthetic Routes to 2-Methylbenzimidazole (B154957)

The most fundamental and widely employed method for synthesizing this compound is the condensation of an o-phenylenediamine (B120857) derivative with acetic acid. This reaction, often referred to as the Phillips benzimidazole (B57391) synthesis, involves heating the two reagents, which leads to cyclization and dehydration to form the imidazole (B134444) ring fused to the benzene (B151609) ring.

The reaction mechanism initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of acetic acid. youtube.com This is followed by an intramolecular cyclization through the attack of the second amino group, ultimately leading to the elimination of two water molecules to yield the aromatic benzimidazole ring system. youtube.com Various conditions have been reported for this transformation, differing in solvent, temperature, and the use of acidic promoters. For instance, the reaction can be performed by heating o-phenylenediamine with acetic acid in water, under reflux conditions. youtube.com Alternatively, using toluene (B28343) as a solvent during reflux can improve yield and stabilize the reaction temperature. google.com Some procedures utilize polyphosphoric acid as both a solvent and a catalyst to facilitate the condensation. semanticscholar.org

One-pot syntheses have emerged as highly efficient methods that reduce waste and simplify procedures by combining multiple reaction steps without isolating intermediates. A notable one-pot strategy for this compound involves the reaction of 2-nitroaniline (B44862) with ethanol (B145695). This process, typically performed over a heterogeneous catalyst, integrates several transformations in a single reactor: the dehydrogenation of ethanol to acetaldehyde (B116499), the reduction of the nitro group of 2-nitroaniline to an amino group (forming o-phenylenediamine in situ), and the subsequent condensation and cyclization of the in situ-generated o-phenylenediamine with acetaldehyde.

This approach is advantageous as it starts from cheaper, more readily available nitro compounds. jocpr.com The reaction mechanism relies on the catalyst to facilitate both the alcohol dehydrogenation and the nitro group reduction, often via hydrogen transfer. jocpr.comresearchgate.net For example, a Cu-Pd/γ-Al2O3 catalyst has been shown to be effective for this multi-step reaction, achieving high conversion and selectivity. jocpr.com

The synthesis of this compound by modifying an existing benzimidazole ring, such as through direct C-H methylation of benzimidazole at the C2 position, is not a commonly reported primary synthetic route. The majority of synthetic efforts focus on building the ring system from acyclic precursors like o-phenylenediamine.

However, the this compound scaffold itself is a versatile platform for further derivatization to produce a wide range of more complex molecules. For instance, the nitrogen atom at the 1-position can be readily alkylated or arylated. An example includes the reaction of this compound with ethyl bromoacetate (B1195939) in the presence of a base to form ethyl-2-(2-methyl-1H-benzimidazol-1-yl)-acetate. jocpr.com Another modification involves the condensation of 2-chloromethylbenzimidazoles with 2-mercaptobenzimidazoles to create more elaborate structures. mdpi.com These examples highlight the reactivity of the this compound core in constructing new chemical entities, rather than its formation from other heterocyclic precursors.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to reactions with higher efficiency, selectivity, and sustainability. Both metal-based and metal-free catalysts have been successfully applied to the synthesis of this compound.

Metal catalysts are particularly prominent in one-pot syntheses starting from substrates like 2-nitroaniline. Bimetallic systems are often employed to carry out the multiple steps required. In the synthesis from 2-nitroaniline and ethanol, a Cu-Pd/γ-Al2O3 catalyst demonstrates high efficacy. jocpr.com The palladium component is crucial for the hydrogenation of the nitro group, while copper assists in the dehydrogenation of the alcohol. jocpr.com The synergy between the two metals, often forming a CuPd alloy, is key to the catalyst's high activity. jocpr.com Modifying the catalyst support with magnesium (Mg) or potassium (K) can further enhance the reaction rate by increasing the surface basicity, which facilitates the alcohol dehydrogenation step. jocpr.com Other research has explored nanostructured catalysts, such as cubic Cu2O, for the condensation of o-phenylenediamine with aldehydes.

While metal catalysts are powerful, metal-free alternatives are gaining traction due to lower cost, reduced toxicity, and easier product purification. The classical condensation of o-phenylenediamine and acetic acid is itself a metal-free reaction, relying on the inherent reactivity of the starting materials, often aided by heat. semanticscholar.org The use of a Brønsted acid like acetic acid can be considered a form of catalysis, as it protonates the carbonyl group, making it more susceptible to nucleophilic attack.

More advanced metal-free systems have also been developed. For example, acetic acid has been used as a catalyst under microwave heating conditions to promote the condensation of o-phenylenediamine with aldehydes, representing a green and efficient approach. Stronger acids like polyphosphoric acid can also be used to drive the reaction to completion, acting as both a catalyst and a dehydrating agent. semanticscholar.org These methods avoid the potential for metal contamination in the final product, which is particularly important for pharmaceutical applications.

Heterogeneous Catalysis Applications

The synthesis of this compound has been significantly advanced through the use of heterogeneous catalysts, which offer advantages like high efficiency, reusability, and the use of readily available starting materials. mdpi.comacs.org A prominent method involves the direct synthesis from 2-nitroaniline and ethanol over bimetallic catalysts. mdpi.comacs.org

Notably, copper-palladium catalysts supported on gamma-alumina (Cu-Pd/γ-Al2O3) have demonstrated high efficacy. mdpi.comresearchgate.net The synergistic interaction between copper and palladium, forming a CuPd alloy, is crucial for the catalytic activity. mdpi.comacs.org In this system, copper facilitates the dehydrogenation of ethanol to produce acetaldehyde, while palladium promotes the transfer hydrogenation of the nitro group on o-nitroaniline to form o-phenylenediamine. acs.org The subsequent condensation and cyclization of these intermediates yield this compound.

To further enhance catalytic performance, modifications with alkali or alkaline earth metals have been explored. The addition of magnesium (Mg) to the Cu-Pd/γ-Al2O3 catalyst has been shown to significantly improve activity by promoting the formation of CuPd alloy active sites and increasing the basicity of the support, which accelerates the dehydrogenation of ethanol. mdpi.comresearchgate.net Over a Mg-modified Cu-Pd/γ-Al2O3 catalyst, complete conversion of 2-nitroaniline with a 98.8% yield of this compound was achieved after six hours. mdpi.comresearchgate.net Similarly, modification with potassium (K) enhances the formation of active sites and facilitates alcohol dehydrogenation, leading to an expedited coupling reaction rate. acs.orgacs.org

Other heterogeneous catalytic systems, including heteropolyacids, modified zeolites, and complex metal oxides, have also been reported for the synthesis of benzimidazoles. mdpi.com For instance, solid acid catalysts like nano zinc oxide, alumina, and ZSM-5 can effectively catalyze the reaction between o-phenylenediamine and aldehydes. acs.org

Table 1: Performance of Various Heterogeneous Catalysts in the Synthesis of this compound

Catalyst Starting Materials Yield/Selectivity Reaction Conditions Reference
Cu-Pd/γ-Al2O3 o-nitroaniline, ethanol 89.2% yield 6 hours mdpi.com
Cu-Pd/(Mg)γ-Al2O3 2-nitroaniline, ethanol 98.8% yield 6 hours mdpi.comresearchgate.net
5 wt %Cu–5 wt %Pd/(K)γ-Al2O3 ortho-nitroaniline, ethanol 98.2% selectivity Temp: 433 K, Pressure: 5 MPa acs.orgacs.org
Rhodium@Polystyrene (Rh@PS) NPs benzene-1,2-diamine, tertiary alkylamines Not specified Not specified researchgate.net
FeCl3/SiO2 o-phenylenediamines, aldehydes Good yields Mild conditions dntb.gov.ua

Mechanistic Elucidation of this compound Formation Pathways

The formation of this compound can proceed through several mechanistic pathways, depending on the reactants and catalysts employed.

A widely recognized method is the condensation of o-phenylenediamine with acetic acid. chemicalbook.comyoutube.com The reaction mechanism involves a nucleophilic attack by one of the amino groups of o-phenylenediamine on the carbonyl carbon of acetic acid. youtube.com This is followed by the elimination of a water molecule to form an intermediate. Subsequent intramolecular cyclization occurs when the second amino group attacks the imine carbon, leading to another dehydration step and the formation of the stable, aromatic benzimidazole ring. youtube.com

In heterogeneous catalytic systems using 2-nitroaniline and ethanol, the mechanism is a multi-step cascade reaction. mdpi.comresearchgate.net The process, catalyzed by systems like Cu-Pd/γ-Al2O3, involves three primary parts: acs.org

Ethanol Dehydrogenation : The catalyst, particularly the copper component, extracts active hydrogen from ethanol to form acetaldehyde. acs.org

In Situ Hydrogenation : The active hydrogen generated is then used for the rapid hydrogenation of the nitro group of o-nitroaniline to produce o-phenylenediamine. acs.org

Cyclization and Dehydrogenation : Finally, the newly formed o-phenylenediamine undergoes a dehydrogenation and cyclization reaction with the acetaldehyde generated in the first step to form this compound. acs.org

Gas chromatography-mass spectrometry (GC-MS) analysis has confirmed this pathway by detecting key intermediates such as acetaldehyde and trace amounts of o-phenylenediamine in the reaction mixture. acs.org An excess of acetaldehyde can lead to the formation of byproducts like 1-ethyl-2-methylbenzimidazole. acs.org

Continuous Flow Synthesis of this compound

Continuous flow chemistry offers a safe, efficient, and scalable method for the synthesis of this compound, overcoming challenges associated with batch processing, such as poor control over exothermic reactions. uniqsis.com The synthesis can be achieved with remarkable speed and convenience under flow-through conditions.

Using a continuous flow reactor, such as the FlowSyn system, this compound can be synthesized in as little as 30 seconds at 200°C. uniqsis.comasynt.com This method provides precise control over parameters like residence time and temperature, which is crucial for optimizing the reaction. uniqsis.com

The continuous flow synthesis of this compound has been effectively demonstrated using the Cu–Pd/(K)γ-Al2O3 catalyst system with ortho-nitroaniline and ethanol as starting materials. acs.orgacs.org In these studies, the influence of various parameters on catalyst performance was investigated, including space velocity, reaction temperature, pressure, and solvent composition. acs.orgacs.org

Optimal conditions were identified to achieve excellent catalytic performance. For instance, using a 5 wt %Cu–5 wt %Pd/γ-Al2O3 catalyst modified with potassium, a complete conversion of ortho-nitroaniline and a 98.2% selectivity towards this compound were achieved. acs.org These results were obtained at a reaction temperature of 433 K, a pressure of 5 MPa, a mass space velocity of 0.28 h⁻¹, and a water-to-ethanol volume ratio of 1:3. acs.org

Despite the high efficiency, catalyst deactivation was observed after extended continuous operation (e.g., 42 hours). acs.org The deactivation was attributed to factors like changes in the catalyst support's crystalline phase, coking, and poisoning by trace amounts of carbon monoxide. However, the deactivated catalyst could be effectively regenerated through high-temperature calcination and reduction. acs.org

Advanced Spectroscopic and Computational Characterization of 2 Methylbenzimidazole and Its Derivatives

Vibrational Spectroscopy of 2-Methylbenzimidazole (B154957)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within the this compound framework. These experimental methods are often paired with computational approaches for a more definitive assignment of the observed vibrational modes.

The FT-IR spectrum of this compound exhibits a series of characteristic absorption bands that correspond to the specific vibrational motions of its constituent bonds. The high-frequency region of the spectrum is dominated by N-H and C-H stretching vibrations. The N-H stretching mode of the imidazole (B134444) ring typically appears as a broad band in the range of 3100-3400 cm⁻¹, although its absence in certain metal complexes confirms the deprotonation and coordination of the nitrogen atom. researchgate.net Aromatic and aliphatic C-H stretching vibrations are also observed in the 2900-3100 cm⁻¹ region.

The fingerprint region, below 1700 cm⁻¹, contains a wealth of structural information. Key absorptions include the C=N stretching vibration of the imidazole ring, typically found around 1447 cm⁻¹, and various C=C stretching modes from the benzene (B151609) ring. nih.gov Bending vibrations, such as the N-H out-of-plane bend, have been identified near 421 cm⁻¹. researchgate.net The precise positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding, and the physical state of the sample.

Table 1: Selected FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Assignment
~3400ν(N-H) Stretch
~3050ν(C-H) Aromatic Stretch
~2920ν(C-H) Aliphatic Stretch
~1447ν(C=N) Imidazole Stretch
~1275ν(C-N) Stretch
~421γ(N-H) Out-of-plane Bend

Note: ν = stretching, γ = out-of-plane bending. Frequencies are approximate and can vary with experimental conditions.

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes based on changes in polarizability. The Raman spectrum of solid this compound is well-defined, with prominent lines corresponding to ring vibrations. mdpi.com The spectrum is similar to its FT-IR counterpart but with different relative intensities for certain bands. For instance, the symmetric vibrations of the benzene ring often produce strong signals in the Raman spectrum. Studies on single crystals of this compound and its derivatives have utilized polarized Raman spectroscopy to assign vibrational modes to specific symmetry classes. researchgate.netnih.gov The technique is particularly useful for studying the effects of protonation or coordination on the benzimidazole (B57391) ring, as the disappearance or shift of specific Raman lines can be directly correlated with these chemical changes. mdpi.com

Table 2: Selected Raman Shifts for this compound

Raman Shift (cm⁻¹)Assignment
~3068ν(C-H) Aromatic Stretch
~1622Ring Stretching
~1458δ(CH₃) / Ring Stretching
~1384Ring Stretching
~1288Ring Breathing
~845Ring Breathing
~750Ring Breathing

Note: ν = stretching, δ = bending. Data is compiled from studies on solid MBI. mdpi.com

To achieve unambiguous assignments of the complex vibrational spectra of this compound, experimental data is often supplemented by normal mode analysis using computational methods. nih.govacs.org Density Functional Theory (DFT) calculations, particularly with the B3LYP functional and basis sets like 6-311++G(d,p), have proven effective in predicting the molecule's geometry and vibrational frequencies. researchgate.netnih.gov

These theoretical calculations provide a complete set of vibrational modes, each with a calculated frequency and intensity. The optimized geometry of this compound is found to possess Cₛ symmetry. mdpi.com The 48 fundamental vibrational modes are classified into 32 in-plane (A') and 16 out-of-plane (A") deformations. mdpi.com By comparing the calculated frequencies with the experimental FT-IR and Raman spectra, a detailed, mode-by-mode assignment can be made. nih.gov Furthermore, Total Energy Distribution (TED) analysis allows for the quantification of the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode, offering a precise description of the vibrational motion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Derivatives

The ¹H NMR spectrum of this compound provides distinct signals for the protons of the methyl group, the benzene ring, and the N-H group. The methyl protons typically appear as a sharp singlet around 2.5 ppm. The aromatic protons on the benzene ring produce a more complex pattern in the 7.0-7.6 ppm region, reflecting their different chemical environments and spin-spin coupling interactions. nih.gov The N-H proton signal is often broad and its chemical shift can vary significantly depending on the solvent and concentration, due to hydrogen bonding and chemical exchange. In the synthesis of N-substituted derivatives, the disappearance of the N-H signal and the appearance of new signals corresponding to the substituent group (e.g., a singlet around 5.5 ppm for a methylene (B1212753) bridge) are key diagnostic indicators. nih.gov

Table 3: Typical ¹H NMR Chemical Shifts for the this compound Moiety

Proton TypeChemical Shift (δ, ppm)Multiplicity
-CH~2.5Singlet
Ar-H (H-4/H-7)~7.5Multiplet
Ar-H (H-5/H-6)~7.1Multiplet
N-H VariableBroad Singlet

Note: Chemical shifts are approximate and depend on the solvent and specific derivative structure.

The ¹³C NMR spectrum provides further structural confirmation by resolving each unique carbon atom in the molecule. For this compound, distinct signals are observed for the methyl carbon, the C2 carbon of the imidazole ring, and the carbons of the benzene ring. cdnsciencepub.com The C2 carbon is characteristically deshielded, appearing around 151 ppm. cdnsciencepub.com The carbons of the benzene ring (C4-C7) and the bridgehead carbons (C3a and C7a) resonate in the aromatic region between approximately 115 and 140 ppm. cdnsciencepub.comresearchgate.net The methyl carbon signal appears at the most upfield position, typically around 14 ppm. cdnsciencepub.com In studies of new derivatives, ¹³C NMR is crucial for confirming that substitution has occurred at the desired position, as the chemical shifts of nearby carbons will be affected in a predictable manner.

Table 4: ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon AtomChemical Shift (δ, ppm)
C2151.1
C3a, C7a138.6 (average)
C4, C7114.6
C5, C6121.1
-C H₃14.1

Data from a study of this compound in DMSO solution. cdnsciencepub.com

Nuclear Overhauser Effect (NOE) Spectroscopy

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. In the study of this compound derivatives, NOE is instrumental in confirming the coordination of ligands and elucidating the three-dimensional structure in solution.

For instance, in ruthenium-based complexes incorporating this compound, ¹H–¹H NOESY (Nuclear Overhauser Effect Spectroscopy) spectra have demonstrated correlations between the protons of the cymene and pyridinecarbothioamide (PCA) ligands and the N-heterocycle of this compound. publish.csiro.aupublish.csiro.au This observation provides direct evidence of their coordination to the central ruthenium atom. publish.csiro.aupublish.csiro.au Furthermore, differential NOE measurements on newly synthesized benzimidazole derivatives have indicated that their conformation in solution can differ from that in the solid crystalline state. researchgate.net

Mass Spectrometry of this compound Derivatives

Mass spectrometry is a crucial analytical tool for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives, thereby confirming their structures.

Electron impact mass spectrometry (EI-MS) of 1- and 2-substituted benzimidazole derivatives reveals that the fragmentation pathways are quite similar. scispace.com Typically, the mass spectra show the molecular ion as the base peak, followed by a sequential loss of two hydrogen cyanide molecules and a proton. scispace.com For certain derivatives, such as those with halogenated phenyl groups, the loss of a halogen ion followed by a cyclization rearrangement is a characteristic fragmentation pattern. scispace.com

In a novel approach, the synthesis of this compound from 1,2-aromatic diamines and acetic acid in charged microdroplets was monitored in real-time using nano-electrospray ionization (nESI) mass spectrometry. rsc.org The protonated form of this compound was observed at an m/z of 133, and its structure was confirmed by comparing its MS/MS spectrum with that of an authentic sample. rsc.org

The analysis of various this compound derivatives by mass spectrometry has been reported, confirming their proposed structures. For example, the mass spectrum of a 1-alkyl-2-methylbenzimidazole derivative showed a molecular ion peak at m/e 146. researchgate.net Similarly, the structures of novel 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives were established using mass spectral data alongside other spectroscopic techniques. nih.gov In the case of metal complexes, electrospray ionization (ESI)-mass spectrometry of plecstatin-1 complexes with N-heterocyclic ligands, including this compound, showed the cleavage of the N-heterocycle ligand during ionization. publish.csiro.aupublish.csiro.au

DerivativeIonization MethodKey Fragment/ObservationReference
1-Alkyl-2-methylbenzimidazoleEIm/e 146 (M+) researchgate.net
1-(2-propenyl) derivativeEIm/e 172 (M+) researchgate.net
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Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions and photophysical properties of this compound and its derivatives.

The UV-Vis absorption spectra of this compound and its derivatives are characterized by absorption bands corresponding to π → π* and n → π* transitions. In a dimethyl sulfoxide (B87167) (DMSO) solution, this compound exhibits absorption bands at 274 nm and 280 nm, attributed to π → π* transitions, and a band at 350 nm corresponding to an n → π* transition. arabjchem.org The structures of new 1-derivatives of this compound have been confirmed using UV-Vis spectroscopy, among other methods. researchgate.net

For newly synthesized semiorganic crystals of 2-methylbenzimidazolium perchlorate (B79767), UV-Vis absorption spectra were used to estimate an optical gap of approximately 3.9 eV. nih.govnih.gov The study of mixed ligand complexes of this compound with various metal ions also extensively utilized UV-Vis spectroscopy for characterization. chemicalpapers.com Furthermore, the photophysical properties of new cobalt(II) complexes derived from benzimidazoles were investigated using UV-Vis and fluorescence spectroscopies. ijcce.ac.ir

CompoundSolvent/StateAbsorption Maxima (λmax)TransitionReference
This compoundDMSO274 nm, 280 nmπ → π arabjchem.org
This compoundDMSO350 nmn → π arabjchem.org
2-Methylbenzimidazolium perchlorateCrystalOptical gap ~3.9 eV- nih.govnih.gov
Carbazole/benzimidazole-based molecules-310-327 nm- acs.orgacs.org

This compound and its derivatives often exhibit interesting fluorescence properties. The fluorescence quantum yield of this compound is generally lower than that of the parent benzimidazole. niscpr.res.in The photoluminescence spectra of 2-methylbenzimidazolium perchlorate crystals show several overlapping bands with a primary maximum around 2.0 eV. nih.govnih.gov

Bulk crystals of this compound, when excited with 405 nm light, display a luminescence spectrum at room temperature. mdpi.com When incorporated into mesoporous silica, the photoluminescence spectrum of this compound can be compared to its state in an ethanol (B145695) solution. mdpi.com

A series of carbazole/benzimidazole-based molecules, designed for applications in organic light-emitting diodes (OLEDs), exhibit maximum emission bands in the range of 380 to 400 nm. acs.orgacs.org Newly synthesized cobalt(II) complexes derived from benzimidazoles also show fluorescence in dilute methanol (B129727) solutions, with emission quantum yields ranging from 0.45 to 0.69, compared to fluorescein (B123965) as a standard. ijcce.ac.ir

Compound/SystemExcitation Wavelength (nm)Emission MaximumQuantum YieldReference
2-Methylbenzimidazolium perchlorate-~2.0 eV- nih.govnih.gov
Bulk this compound crystals405-- mdpi.com
Carbazole/benzimidazole-based molecules-380-400 nm- acs.orgacs.org
Co(II) complexes of benzimidazole derivatives--0.45 - 0.69 ijcce.ac.ir

Theoretical and Computational Chemistry Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable for complementing experimental data and providing a deeper understanding of the molecular and electronic properties of this compound and its derivatives.

DFT calculations have been widely employed to study various aspects of this compound and its derivatives. These calculations can predict molecular geometries, vibrational frequencies, NMR shielding constants, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netiaea.orgkfupm.edu.saresearchgate.net

For instance, DFT calculations at the B3LYP/6-311G++(d,p) level have been used to study this compound as a potential corrosion inhibitor, with theoretical results showing good agreement with experimental data. iaea.orgkfupm.edu.sa These studies calculate properties like HOMO-LUMO energy gap, dipole moment, and electronegativity to understand the inhibitor's interaction with metal surfaces. iaea.orgkfupm.edu.sa Similar DFT calculations have been performed on other benzimidazole derivatives to assess their corrosion inhibition efficiency. mongoliajol.info

In the characterization of new 1-derivatives of this compound, DFT calculations (B3LYP/6-311+G**) have supported experimental findings from NMR, IR, Raman, and UV-Vis spectroscopy. researchgate.netresearchgate.net The optimized geometric bond lengths and angles obtained from DFT calculations for 1-(2-pyridinylmethyl)-2-methylbenzimidazole have been compared with X-ray diffraction data of its precursors. researchgate.net Furthermore, DFT has been used to analyze the fluorescence mechanism in some benzimidazole derivatives, associating it with the HOMO→LUMO transition. researchgate.net

Study FocusDFT Functional/Basis SetCalculated PropertiesReference
Corrosion InhibitionB3LYP/6-311G++(d,p)EHOMO, ELUMO, Energy gap, Dipole moment, Electronegativity, Hardness iaea.orgkfupm.edu.sa
Molecular Structure and Vibrational SpectraB3LYP/6-311+G Energies, Geometries, Vibrational frequencies, NMR shielding constants researchgate.netresearchgate.net
Corrosion Inhibition EfficiencyB3LYP/6–311 G++(d,p) and b2plypd3/aug-cc-pvdzHOMO, LUMO, Bandgap, Ionization energy, Electronegativity, Hardness, Softness mongoliajol.info
Geometric and Electronic StructureB3LYP/6-311+GOptimized bond lengths and angles researchgate.net
Fluorescence Mechanism-HOMO→LUMO transition analysis researchgate.net

Quantum Mechanical Calculations of Electronic Transitions

Quantum mechanical calculations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the electronic transitions of this compound and its derivatives. These calculations help in understanding the electronic absorption spectra of these compounds.

Theoretical investigations into the electronic transitions of 2-(phenoxymethyl)benzimidazole, a derivative of this compound, have been performed using TD-DFT. esisresearch.org These calculations are crucial for interpreting the experimental UV-Vis spectra, providing insights into the nature of the electronic excitations. The calculated absorption spectra, which stem from ground-to-excited state transitions, show good qualitative agreement with experimental data in terms of line shape and relative strength. esisresearch.org The electronic transitions in benzimidazole derivatives, such as the π → π* and n → π* transitions, are significantly influenced by intermolecular interactions, like hydrogen bonding. acs.org For instance, the formation of a complex between 1-methylbenzimidazole (B167850) and a fluorinated alcohol was found to increase the HOMO-LUMO energy gap by 0.5 eV, leading to a blue shift in the electronic excitations. acs.org

Table 1: Calculated Electronic Transitions for a this compound Derivative

Transition Wavelength (nm) Oscillator Strength (f)
S0 → S1 285 0.034
S0 → S2 278 0.087
S0 → S3 254 0.012

> Note: Data is illustrative and based on typical TD-DFT calculation outputs for similar benzimidazole derivatives.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewisc.edu This analysis is crucial for understanding the intramolecular interactions and charge distribution within this compound and its derivatives.

NBO analysis has been employed to study the stability of molecules like 1-(2-pyridinylmethyl)-2-methylbenzimidazole, revealing that hyperconjugative interactions, charge delocalization, and hydrogen bonding contribute to its stability. researchgate.net The analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, with the energetic importance of these interactions estimated using second-order perturbation theory. uni-muenchen.deajrconline.org These "delocalization" corrections indicate departures from an idealized Lewis structure. uni-muenchen.de For instance, in a study of halo-organic compounds, NBO analysis revealed spx hybridization, confirming non-planar configurations. ajrconline.org The charge distribution calculated by the NBO method provides valuable insights into the reactivity and intermolecular interactions of the molecule. esisresearch.org

Table 2: Selected NBO Analysis Data for a this compound Derivative

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
N1-C2 C4-C5* 2.5
C2-N3 C7-C8* 1.8
LP(1) N1 σ*(C2-C9) 5.2

> Note: E(2) represents the stabilization energy of the hyperconjugative interaction. Data is illustrative and based on typical NBO analysis outputs for similar benzimidazole derivatives.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior and interaction mechanisms of this compound and its derivatives in various environments.

MD simulations have been utilized to investigate the corrosion inhibition performance of this compound. pku.edu.cn These simulations showed that this compound adsorbs more stably on metal surfaces compared to benzimidazole, which is a key factor in its corrosion inhibition efficiency. pku.edu.cn In the context of drug design, MD simulations of new (this compound-1-yl)-N-derivatives have been used to assess their conformational stability when interacting with biological targets like the epidermal growth factor receptor (EGFR). consensus.appresearchgate.net The Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are key metrics from these simulations that provide insights into the stability of the ligand-receptor complex. consensus.appresearchgate.net Furthermore, MD simulations have been instrumental in analyzing the structural stability and interaction mechanisms of prodrugs of this compound-1 derivatives at an atomic level. mohesr.gov.iq

Table 3: Key Parameters from Molecular Dynamics Simulations of a this compound Derivative-Protein Complex

Parameter Average Value Interpretation
RMSD of Ligand 1.5 Å Indicates good conformational stability of the ligand within the binding site.
RMSF of Protein Residues 0.8 Å (Binding Site) Shows low fluctuation in the binding site, suggesting a stable interaction.
Number of Hydrogen Bonds 3-4 Represents strong and consistent hydrogen bonding between the ligand and the receptor.

> Note: Data is illustrative and based on typical MD simulation outputs for ligand-protein complexes.

Monte Carlo Simulations

Monte Carlo (MC) simulations are another computational method used to model complex systems by generating random samples. In the context of this compound, MC simulations are particularly useful for studying its adsorption behavior on surfaces.

MC simulations have been performed to investigate the corrosion inhibition efficiency of this compound and other benzimidazole derivatives. dntb.gov.uaresearchgate.netmongoliajol.info These simulations help in understanding the interaction between the inhibitor molecules and metal surfaces, such as iron. dntb.gov.uaresearchgate.net The outputs of MC simulations include adsorption energies, which indicate the strength of the interaction between the inhibitor and the surface. dntb.gov.uaresearchgate.net For instance, a study combining DFT and MC simulations investigated the adsorption of benzimidazole derivatives on Fe(110) and Cu(111) surfaces. researchgate.net The results from these simulations are often in good agreement with experimental findings on corrosion inhibition efficiency. researchgate.netmongoliajol.info

Table 4: Adsorption Energy of Benzimidazole Derivatives on Fe(110) Surface from Monte Carlo Simulations

Compound Adsorption Energy (kcal/mol)
Benzimidazole -150.2
This compound -165.8
2-Mercaptobenzimidazole -180.5
2-Aminobenzimidazole -172.3

> Note: Data is illustrative and based on values reported in literature for similar systems. dntb.gov.uaresearchgate.net A more negative adsorption energy indicates a stronger and more stable adsorption.

Coordination Chemistry of 2 Methylbenzimidazole

2-Methylbenzimidazole (B154957) as a Ligand in Metal Complexes

This compound typically acts as a ligand, coordinating with metal ions to form complex structures. arabjchem.orgepa.gov The coordination behavior of benzimidazole (B57391) derivatives is a key area of exploration for developing new compounds with enhanced properties. nih.gov These complexes are often synthesized with other ligands, such as N-acetylglycine or thiocyanate (B1210189), to create mixed-ligand systems with unique geometries and characteristics. arabjchem.orgchemicalpapers.com The resulting metal complexes have been characterized through various physicochemical and spectroscopic methods to understand their structure and properties. rsc.org

The synthesis of transition metal complexes involving this compound is generally straightforward. A common method involves the reaction of a metal salt, such as a chloride or nitrate (B79036), with this compound in a suitable solvent, often ethanol (B145695) or an ethanol-water mixture. tsijournals.comscispace.com For instance, complexes of Mn(II), Ni(II), Cd(II), and Pb(II) have been prepared by adding an ethanolic solution of this compound to an aqueous solution of the respective metal salt, sometimes in the presence of another ligand like N-acetylglycine. arabjchem.org Similarly, mixed-ligand complexes with thiocyanate have been synthesized by reacting the metal salt, this compound, and a source of thiocyanate ion, like KSCN. arabjchem.orgchemicalpapers.com The resulting solid complexes are then typically isolated by filtration, washed, and may be recrystallized. arabjchem.org

A comprehensive suite of analytical techniques is employed to characterize these complexes. Elemental analysis (C, H, N) is fundamental for determining the empirical formula of the synthesized compounds. arabjchem.orgtsijournals.comsphinxsai.com Spectroscopic methods are invaluable for elucidating the structure and bonding. Infrared (IR) spectroscopy helps to identify the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational bands, such as the C=N stretching frequency. mdpi.comtsijournals.com UV-Visible spectroscopy provides information about the electronic transitions within the complex, which can indicate the coordination geometry of the metal ion. arabjchem.orgtsijournals.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to characterize the ligand environment in solution. arabjchem.org

The way a ligand binds to a central metal atom is described by its denticity. In the vast majority of its reported complexes, this compound functions as a neutral monodentate ligand. arabjchem.orgepa.govtsijournals.com It coordinates to the metal ion through the lone pair of electrons on the iminic (or pyridine-type) nitrogen atom of the imidazole (B134444) ring. mdpi.comarabjchem.orgtsijournals.com This mode of coordination is confirmed by shifts in the C=N stretching vibration in the IR spectra of the complexes compared to the free ligand. mdpi.com

While monodentate coordination is predominant, the broader benzimidazole framework can exhibit other coordination behaviors. For example, some benzimidazole derivatives can act as bridging ligands, connecting two metal centers through both nitrogen atoms of the imidazole ring, though this is less common for the 2-methyl substituted variant. mdpi.com In mixed-ligand systems, other co-ligands display their own characteristic denticity; for instance, N-acetylglycine often acts as a bidentate ligand, coordinating through a nitrogen atom and a carboxyl oxygen atom. arabjchem.orgepa.gov In some synthesized ternary complexes, amino acids like aspartic acid and glutamic acid have been shown to act as tridentate ligands. tsijournals.com

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state coordination compound. This technique has been used to elucidate the structures of several this compound complexes, revealing a variety of coordination geometries around the metal centers. arabjchem.orgepa.govrsc.org

For example, a study on mixed-ligand complexes containing this compound and thiocyanate reported several different geometries based on spectral and X-ray analysis:

Tetrahedral geometry was proposed for Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) complexes. chemicalpapers.com

Octahedral geometry was suggested for Cr(III) and Mn(II) complexes. chemicalpapers.com

Square planar geometry was indicated for a Pd(II) complex. chemicalpapers.com

Square pyramidal geometry was found for VO(IV) and confirmed for a dinuclear Cd(II) complex. arabjchem.orgepa.govchemicalpapers.com In the centrosymmetric dinuclear Cd(II) complex, [Cd₂(B)₄(NCS)₄], two cadmium ions are bridged by two thiocyanate groups. Each Cd atom is also coordinated to two this compound ligands and one terminal thiocyanate, resulting in a highly distorted square pyramid geometry. arabjchem.orgepa.gov

The analysis of coordination polymers has also revealed intricate structures. A series of d¹⁰ metal coordination polymers with a flexible bis(this compound) ligand showed structures ranging from 2D grids to complex 3D frameworks, demonstrating the versatility of the benzimidazole moiety in constructing supramolecular architectures. rsc.org

Magnetic susceptibility measurements are a powerful tool for investigating the electronic structure of transition metal complexes, particularly those with unpaired electrons (paramagnetic complexes). arabjchem.orgchemicalpapers.com The effective magnetic moment (µ_eff), calculated from these measurements, provides insight into the number of unpaired electrons, the oxidation state, and the coordination geometry of the central metal ion. arabjchem.orgsphinxsai.com

For instance, in a study of this compound complexes:

An Mn(II) complex exhibited a magnetic moment that, along with spectral data, suggested a high-spin d⁵ configuration in a tetrahedral geometry. arabjchem.orgepa.govresearchgate.net

An Ni(II) complex showed a magnetic moment consistent with an octahedral geometry. arabjchem.orgepa.gov

Complexes of Fe(II), Co(II), and Cu(II) with this compound and thiocyanate were also characterized by their magnetic moments, which helped in assigning their respective tetrahedral geometries. chemicalpapers.comresearchgate.net

The table below summarizes magnetic moment data for selected this compound complexes.

Metal IonCo-ligandProposed GeometryMagnetic Moment (µ_eff)Reference
Mn(II)N-acetylglycineTetrahedral4.852 A m² arabjchem.orgresearchgate.net
Ni(II)N-acetylglycine, BenzotriazoleOctahedral- arabjchem.orgepa.gov
Fe(II)ThiocyanateTetrahedral- chemicalpapers.comresearchgate.net
Co(II)ThiocyanateTetrahedral- chemicalpapers.comresearchgate.net

Note: Specific magnetic moment values were not available in all cited abstracts.

Molar conductivity (Λ_M) measurements are performed on solutions of the complexes, typically in polar organic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to determine whether they are electrolytes or non-electrolytes. arabjchem.orgchemicalpapers.comsphinxsai.com This information helps to distinguish between coordinated anions, which remain bound to the metal ion in solution, and counter-ions, which dissociate and contribute to the solution's conductivity. chemicalpapers.comscispace.com

Non-electrolytes exhibit low molar conductivity values, indicating that the anions are part of the primary coordination sphere. For example, several complexes with the general formula [MB₂X₂] (where M = Co(II), Ni(II), Cu(II), etc., B = this compound, X = thiocyanate) were found to be non-electrolytes in DMF, suggesting that the thiocyanate ions are directly coordinated to the metal. chemicalpapers.comscispace.com

Electrolytes show higher molar conductivity values. An Mn(II) complex, formulated as (HB)₂[MnB₂X₄]·2B, was reported to be an electrolyte, indicating the presence of ions in solution. chemicalpapers.comscispace.com Similarly, some copper(II) complexes with benzimidazole derivatives in DMF behaved as 1:1 electrolytes, suggesting that a coordinated chloride ion was replaced by a solvent molecule. semanticscholar.org

The table below presents molar conductivity findings for various this compound complexes.

Complex FormulaSolventNature of ElectrolyteReference
[MB₂X₂] (M=Fe, Co, Ni, Cu, Zn, Pd, Cd, Pb; X=SCN)DMFNon-electrolyte chemicalpapers.comscispace.com
(HB)₂[MnB₂X₄]·2B (HB=2-methylbenzimidazolium)DMFElectrolyte chemicalpapers.comscispace.com
[CuL₂Cl₂] (L=1-benzyl-2-methylbenzimidazole)DMF1:1 Electrolyte semanticscholar.org
[Zn(L)₂Cl₂] (L=this compound)DMF- (Low conductivity suggests non-electrolyte) upt.ro

Note: Specific conductivity values (in Ohm⁻¹ cm² mol⁻¹) are often compared to established ranges for different electrolyte types in a given solvent.

Applications of this compound-Metal Complexes in Catalysis

The chemical properties and reactivity of transition metal complexes based on azole ligands like this compound have made them useful in catalysis. arabjchem.org These complexes can act as catalysts for various organic transformations.

One notable application is in oxidation reactions. Ruthenium(III) and palladium(II) complexes of this compound, when encapsulated within the porous structures of zeolites (Zeolite-Y and ZSM-5), have been shown to catalyze the liquid phase hydroxylation of phenol (B47542) to produce catechol and hydroquinone. researchgate.net The zeolite framework provides a stable support for the active catalytic species.

Another area of application is in the synthesis of heterocyclic compounds. Zeolite-encapsulated Co(II), Cu(II), and Zn(II) complexes of this compound have been successfully employed as catalysts for the reaction between styrene (B11656) oxide and acetone (B3395972) to form 2,2-dimethyl-4-phenyl-1,3-dioxolane. ajol.info This method is noted for its good to excellent yields and the reusability of the catalyst. ajol.info

Furthermore, coordination polymers containing d¹⁰ metals (like Zn and Cd) and a flexible bis(this compound) ligand have demonstrated excellent photocatalytic activities. rsc.org These materials were effective in the degradation of methyl orange dye in a photo-Fenton-like process, with one silver-based polymer achieving 99% degradation after 120 minutes. rsc.org

Metal-Organic Frameworks (MOFs) incorporating this compound

This compound serves as a crucial building block in the construction of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials. Its rigid structure and the presence of a coordinating nitrogen atom in the imidazole ring allow it to act as a linker, connecting metal ions to form extended, often porous, networks. The incorporation of this compound and its derivatives into MOF structures can influence their topology, porosity, and ultimately, their functional properties.

Zeolitic Imidazolate Frameworks (ZIFs) are a prominent subclass of MOFs characterized by their zeolite-like topologies, where metal ions (such as Zn²⁺, Co²⁺, and Fe²⁺) are tetrahedrally coordinated by imidazolate-based organic linkers. acs.orgrsc.org this compound (often abbreviated as MbIm or mb) has been successfully employed as a ligand in the synthesis of various ZIFs.

A notable and versatile method for preparing ZIFs containing this compound is through solvent-free synthesis. rsc.orgchemrxiv.org This approach has been demonstrated to be effective for producing mixed-ligand ZIFs with different metal centers, including zinc, cobalt, and iron. rsc.orgx-mol.com For instance, the Fe(II) analogue containing only the 2-methylbenzimidazolate linker, known as MUV-6, has been reported, and its Zn(II) and Co(II) counterparts have also been prepared via solvent-free methods. rsc.orgchemrxiv.org

Solvothermal synthesis is another common technique used to create MOFs with this compound. In one example, two-dimensional (2D) microporous MOFs were synthesized by reacting 1,4-benzenecarboxylic acid (H₂BDC) and this compound with either zinc nitrate or cadmium nitrate in a dimethylformamide (DMF) solvent. figshare.com This resulted in the formation of [Zn(BDC)(MbIm)]·2DMF and [Cd₃(BDC)₃(MbIm)₂(DMF)₂]·2DMF. figshare.com In the zinc-based framework, well-known paddle-wheel motifs of zinc are linked by the dicarboxylate to form 2D square grids. figshare.com The cadmium-based structure is built from six-connected Cd₃(μ-O₂CR)₆(MbIm)₂ units, also resulting in a 2D layered structure. figshare.com

The table below summarizes the synthesis conditions for selected ZIFs and MOFs incorporating this compound.

Compound NameMetal Center(s)Ligand(s)Synthesis MethodResulting Topology/Structure
MUV-6Fe(II)This compoundSolvent-free-
Zn-mbZn(II)This compoundSolvent-free-
Co-mbCo(II)This compoundSolvent-free-
[Zn(BDC)(MbIm)]·2DMFZn(II)This compound, 1,4-Benzenecarboxylic acidSolvothermal2D tetragonal plane network {4⁴·6²}
[Cd₃(BDC)₃(MbIm)₂(DMF)₂]·2DMFCd(II)This compound, 1,4-Benzenecarboxylic acidSolvothermal2D six-connected network {3⁶·4⁶·5³}
ZIF-mimb (M = Zn, Co, Fe)Zn, Co, Fe2-Methylimidazole (B133640), this compoundSolvent-freeSodalite (SOD)
ZIF-eimb (M = Zn, Co, Fe)Zn, Co, Fe2-Ethylimidazole (B144533), this compoundSolvent-freeSodalite (SOD)

The practice of using multiple distinct ligands in the synthesis of a single MOF, known as multivariate or mixed-ligand synthesis, has emerged as a powerful strategy to fine-tune framework properties. The inclusion of this compound alongside other imidazolate-based linkers can lead to the formation of novel ZIF topologies that are not accessible through single-ligand synthesis. rsc.orgresearchgate.net

A compelling example is the combination of this compound (mb) and 2-ethylimidazole (ei). rsc.orgchemrxiv.orgresearchgate.net When used individually, these ligands produce different structures. For instance, with Zn(II), Co(II), and Fe(II), 2-ethylimidazole yields frameworks with various topologies like RHO, ANA, and qtz. rsc.orgchemrxiv.org However, when this compound and 2-ethylimidazole are used together in a solvent-free reaction with these same metals, they consistently form ZIFs with the sodalite (SOD) topology. rsc.orgrsc.orgchemrxiv.orgresearchgate.net Theoretical calculations have confirmed that this mixed-ligand SOD framework is the most energetically favorable structure. rsc.orgchemrxiv.orgresearchgate.net

This demonstrates that the introduction of a second ligand, in this case this compound, can direct the assembly of the framework towards a specific, often more stable, topology. Similarly, mixing 2-methylimidazole (mi), which typically forms SOD frameworks like ZIF-8, with the bulkier this compound also results in mixed-ligand ZIFs that retain the SOD topology. researchgate.net

The effect of ligand combination extends to other imidazole derivatives as well. For example, in ZIF-7-8 frameworks, which are synthesized by mixing 2-methylimidazole and benzimidazole, the ratio of the two ligands can be adjusted to tune the pore architecture and flexibility of the resulting material. nih.gov In another case, incorporating 4,5-dichloroimidazole (B103490) into the ZIF-7 structure (which is based on benzimidazole) prevents the structural transition from an "open" to a "closed" form that is typically observed in pure ZIF-7 upon solvent removal. nih.govnih.gov

The following table details the effects of combining this compound with other ligands on the resulting ZIF topology.

Metal CenterLigand 1Ligand 2Resulting Framework Topology (Mixed-Ligand)Topology with Ligand 1 onlyTopology with Ligand 2 only
Zn(II)This compound2-EthylimidazoleSodalite (SOD)-RHO, ANA, qtz
Co(II)This compound2-EthylimidazoleSodalite (SOD)-RHO, ANA, qtz
Fe(II)This compound2-EthylimidazoleSodalite (SOD)MUV-6RHO, ANA, qtz
Zn(II)This compound2-MethylimidazoleSodalite (SOD)-Sodalite (SOD) (ZIF-8)
Co(II)This compound2-MethylimidazoleSodalite (SOD)-Sodalite (SOD) (ZIF-67)
Fe(II)This compound2-MethylimidazoleSodalite (SOD)MUV-6Sodalite (SOD) (MUV-3)

Biological Activity and Structure Activity Relationship Sar Studies of 2 Methylbenzimidazole Derivatives

Antimicrobial Activity

Derivatives of 2-methylbenzimidazole (B154957) have demonstrated significant efficacy against a variety of microbial pathogens, including both bacteria and fungi. The versatility of the benzimidazole (B57391) scaffold allows for structural modifications that can enhance potency and selectivity.

A considerable number of this compound derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov Research has shown that the nature and position of substituents on the benzimidazole ring system are crucial for antibacterial potency. rjptonline.org

For instance, a series of 2-substituted benzimidazole derivatives were synthesized and tested against various bacterial strains. Some compounds exhibited notable activity, particularly those incorporating amino alcohol moieties. rjptonline.org In another study, derivatives of (S)-2-ethanaminebenzimidazole and 2-(chloromethyl)-1H-benzo[d]imidazole displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) comparable to ciprofloxacin. nih.gov The introduction of a thiol group at the 2-position has also been shown to enhance antibacterial activity. scirp.org

Further investigations into N-substituted 2-(4-styrylphenyl)-1H-benzimidazole derivatives indicated that methyl or ethyl substitutions at the nitrogen of the benzimidazole nucleus are significant for antimicrobial activity. rjptonline.org Similarly, the attachment of a styryl phenyl group at the second position of the benzimidazole ring increased the antimicrobial activity of the synthesized compounds. rjptonline.org Some synthesized compounds, such as P2, P7, and P10, showed better antibacterial activity against Escherichia coli compared to ampicillin, while compounds P8 and P12 were more effective against Staphylococcus aureus. asianpubs.orgasianpubs.org

The mechanism of antibacterial action for benzimidazole derivatives is believed to be multifaceted. One proposed mechanism involves the inhibition of tubulin polymerization, which is essential for cell division. nih.gov This mode of action is particularly noted in their antiprotozoal activity but may also contribute to their antibacterial effects. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

The antifungal potential of this compound derivatives has also been well-documented, with numerous compounds showing potent activity against a range of fungal pathogens. nih.gov For example, a study evaluating a library of 53 benzimidazole derivatives found that 23 of them exhibited potent fungicidal activity against selected fungal strains, with some displaying equivalent or greater potency than amphotericin B. nih.gov

In one study, synthesized this compound derivatives were tested against Candida albicans. asianpubs.orgasianpubs.org Compounds P2 and P9 demonstrated superior antifungal activity compared to the standard drug griseofulvin. asianpubs.orgasianpubs.org Another research effort focused on 2-chloromethyl-1H-benzimidazole derivatives and their efficacy against five phytopathogenic fungi. researchgate.net Compound 4m showed strong growth inhibition of Colletotrichum gloeosporioides, Alternaria solani, and Fusarium solani. researchgate.net Compound 5b was particularly active against C. gloeosporioides, outperforming the reference fungicide. researchgate.net Furthermore, compound 7f displayed selective and comparable inhibition of Botrytis cinerea when compared to the commercial fungicide hymexazol. researchgate.net

Structure-activity relationship (SAR) analysis from these studies indicated that the presence of a chlorine atom on the para-position of a benzene (B151609) ring and the inclusion of a sulfonyl group can enhance antifungal activity. researchgate.net Conversely, some derivatives, such as those tested against Saccharomyces cerevisiae and Aspergillus niger, were found to be inactive. mdpi.com

Table 2: Antifungal Activity of Selected this compound Derivatives

Anti-inflammatory Activity

Benzimidazole derivatives, including those derived from this compound, have emerged as a promising class of anti-inflammatory agents. bohrium.com Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade.

The anti-inflammatory properties of this compound derivatives have been substantiated through both in vivo and in vitro studies. The carrageenan-induced paw edema test in rats is a standard in vivo model used to assess anti-inflammatory activity. nih.gov In one such study, synthesized compounds derived from this compound, namely MBPHYD and MBNHYD, demonstrated significant anti-inflammatory properties. nih.gov The compound MBNHYD, in particular, exhibited the highest anti-inflammatory activity, which was comparable to the standard drug ibuprofen (B1674241) at all observation time points. nih.gov

In vitro toxicity evaluations are crucial to ensure the safety of these compounds. The synthesized compounds were tested on Vero cells, a common mammalian cell line. nih.gov The results indicated that the test compounds did not adversely affect the viability of Vero cells, suggesting a good safety profile at the tested concentrations. nih.gov This lack of in vitro cytotoxicity was further supported by in vivo acute oral toxicity studies in rats. nih.gov

Table 3: In vivo Anti-inflammatory Activity of this compound Derivatives

A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. plantarchives.org Several studies have focused on designing this compound derivatives as selective COX-2 inhibitors, as this isoform is primarily induced during inflammation.

A series of 1-{(5-substituted-alkyl/aryl-1,3,4-oxadiazol-2-yl)methyl}-2-(piperidin-1-ylmethyl)-1H-benzimidazoles were synthesized and screened for their COX inhibitory activity. researchgate.net Among the tested compounds, 5h, 5i, 5j, and 5l were identified as potent COX-2 inhibitors with IC50 values ranging from 0.06 to 0.81 µM. researchgate.net In another study, novel benzimidazole derivatives were synthesized and evaluated for their COX-2 inhibitory effects. ekb.eg Five compounds (4a, 4b, 5, 6, and 9) showed promising in vitro COX-2 inhibition with IC50 values of 0.23, 0.27, 0.24, 0.13, and 0.15 µM, respectively, which were comparable to or better than the standard drug indomethacin (B1671933) (IC50 of 0.41 µM). ekb.eg The in vivo anti-inflammatory efficacy of these potent compounds was confirmed using the carrageenan-induced paw edema model. ekb.eg

Table 4: COX-2 Inhibitory Activity of Selected Benzimidazole Derivatives

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of protein tyrosine kinases and plays a critical role in T-cell signaling and activation. As such, it is an attractive target for the development of immunosuppressive and anti-inflammatory drugs. A novel class of 2-benzimidazole substituted pyrimidines has been developed and investigated as Lck inhibitors. nih.gov

The most potent analogues from this series demonstrated low nanomolar activity for the inhibition of Lck kinase. nih.gov A representative compound from this class was co-crystallized with Hck, a structurally related kinase, to elucidate the binding mode. nih.gov A series of 4-amino-6-benzimidazole-pyrimidines were designed as type II inhibitors, capable of inhibiting Lck at single-digit nanomolar concentrations. researchgate.net These findings highlight the potential of the this compound scaffold as a valuable template for creating potent inhibitors of Src-family kinases. researchgate.net

Anticancer / Anti-proliferative Activity

The this compound scaffold is a key component in the development of novel anticancer and anti-proliferative agents. Its structural similarity to endogenous purine (B94841) nucleotides allows it to interact with various biological targets implicated in cancer progression. nih.gov

The anti-proliferative effects of this compound derivatives are often evaluated through a combination of computational (in silico) and laboratory-based (in vitro) methods. In silico techniques, such as molecular docking, are used to predict the binding interactions between the designed molecules and their biological targets. nih.govnih.gov These predictions help in prioritizing compounds for synthesis and further testing.

In vitro evaluation typically involves screening the synthesized compounds against various human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine their cytotoxicity. nih.govnih.gov In one study, two new 1,2-disubstituted benzimidazole compounds were synthesized starting from 2-methyl-1H-benzo[d]imidazole. nih.gov Their cytotoxic effects were tested against three human cancer cell lines: A549 (lung carcinoma), DLD-1 (colorectal adenocarcinoma), and L929 (fibrosarcoma). Compound 2a, in particular, showed cytotoxic activity against all three cell lines, with the most notable effect on the A549 lung cancer cells. nih.gov

Data sourced from a study on 1,2-disubstituted benzimidazoles derived from 2-methyl-1H-benzo[d]imidazole. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers. nih.govdrugs.com This makes it a prime target for anticancer drug development. The benzimidazole scaffold has been extensively studied for designing effective EGFR inhibitors. nih.gov

Researchers have successfully identified 2-aryl benzimidazole derivatives as multi-target kinase inhibitors with activity against EGFR, VEGFR-2, and PDGFR. nih.gov Through virtual screening and subsequent synthesis, specific compounds were found to exhibit high cytotoxicity against the HepG-2 (liver cancer) cell line. For example, compound 5a not only showed a potent cytotoxic IC50 value of approximately 2 µM but also demonstrated good EGFR inhibitory activity in further kinase assays. nih.gov Molecular docking analyses suggested that this compound interacts tightly with the EGFR active site. nih.gov Such studies validate the utility of the 2-substituted benzimidazole core in creating targeted anticancer agents. nih.govnih.gov

The anticancer efficacy of this compound derivatives is highly dependent on their molecular structure. SAR studies have revealed that modifications at various positions on the benzimidazole ring system can significantly alter their mechanism of action and potency. rsc.orgresearchgate.net

One important mechanism for benzimidazole-based anticancer agents is the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. nih.gov A notable example is Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), which acts as a microtubule inhibitor and shows strong cytotoxic effects against breast and cervical cancer cells. nih.gov

Other studies focusing on epigenetic targets have shown that a 2-phenyl benzimidazole scaffold is generally more active than a 2-methyl benzimidazole scaffold, which in turn is more active than an unsubstituted benzimidazole, for the inhibition of histone deacetylases (HDACs). rsc.org The strategic placement of different functional groups can direct the molecule to interact with various cancer-related targets, including protein kinases and epigenetic modulators, demonstrating the versatility of the benzimidazole scaffold in anticancer drug design. nih.govrsc.org

Antiviral Activity

The benzimidazole ring system is a well-established pharmacophore in the development of antiviral agents, with derivatives showing a broad spectrum of activity. researchgate.net Research has demonstrated that compounds based on this heterocycle can be effective against a variety of RNA and DNA viruses, including Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Coxsackie virus. researchgate.net

The substitution pattern on the benzimidazole core is critical for antiviral potency and selectivity. Studies on 2-phenylbenzimidazole (B57529) derivatives revealed activity against Coxsackie B2 virus (CVB-2) and Bovine Viral Diarrhoea Virus (BVDV), a surrogate for HCV. bohrium.com Certain compounds from this series were found to inhibit the NS5B RNA-dependent RNA polymerase (RdRp) of both BVDV and HCV. bohrium.com Similarly, a series of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles exhibited potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM, and moderate activity against BVDV, Yellow Fever Virus (YFV), and CVB-2. nih.gov These findings underscore the importance of the C2 position in tailoring the antiviral profile of benzimidazole derivatives.

Insect Growth-Regulating (IGR) Activity

Insect Growth Regulators (IGRs) are compounds that interfere with the growth, development, and metamorphosis of insects, often by disrupting the endocrine system. nih.govijcmas.com They represent a valuable class of insecticides due to their specificity towards insects. nih.govijcmas.com Derivatives of this compound have been synthesized and evaluated for such activity.

A study on 1-benzyl-2-methylbenzimidazoles (BMBIs) demonstrated that these compounds possess dual biological activities against the model lepidopteran insect, Bombyx mori (silkworm): acute lethality at high doses and developmental inhibition at low doses. nih.govnih.gov The developmental inhibition included effects such as dwarfing, prolongation of the larval stage, and inhibition of pupation. nih.gov

The structure-activity relationship of these BMBIs was found to be dependent on the substitution pattern on the 1-benzyl moiety. nih.govnih.gov

Data based on a study of 1-benzyl-2-methylbenzimidazole (B8804087) derivatives' activity on Bombyx mori. nih.govnih.gov

The activity was also dependent on the developmental stage of the insect at the time of application, suggesting that these this compound derivatives may have multiple modes of action. nih.govnih.gov

Acute Toxicity and Growth Inhibition

The toxicological profile and growth inhibitory effects of this compound derivatives are crucial for determining their therapeutic potential. In vivo studies have been conducted to establish safety parameters. For instance, a series of synthesized benzimidazole derivatives, including MBPHYD, MBNHYD, and MBHYDX, were found to be non-toxic in female Wistar rats at a dose of 100 mg/kg, with no mortality observed within 48 hours. nih.gov In vitro cytotoxicity assays on Vero cells also showed minimal impact on cell viability at concentrations of 100 μM. nih.gov Another study on a new derivative, 3-[2-(1H-Benzimidazol-2-ylsulfanyl)-ethyl]-1,3-oxazolidin-2-one (OXB1), determined the Lethal Dose 50 (LD50) to be 1084 mg/kg in Wistar rats, with a No-Observed-Adverse-Effect Level (NOAEL) of 900 mg/kg. rjptonline.org

The growth inhibition capabilities of these derivatives have been evaluated against various cell types and organisms. A novel benzimidazole derivative, referred to as compound 1, demonstrated cytostatic inhibition of vascular endothelial growth factor-induced growth in endothelial cells with a 50% inhibitory concentration (IC50) ranging from 29-79 nM. nih.gov Its analogue, compound 8, also showed specific inhibitory effects on endothelial cell growth. nih.gov Furthermore, the antifungal properties of these derivatives have been noted, with compounds like 4m, 7f, and 5b showing significant growth inhibition against various phytopathogenic fungi. nih.gov

Acute Toxicity and Growth Inhibition of this compound Derivatives

CompoundAssay/ModelEndpointResultSource
OXB1Acute Toxicity (Wistar Rat)LD501084 mg/kg rjptonline.org
OXB1Acute Toxicity (Wistar Rat)NOAEL900 mg/kg rjptonline.org
MBPHYD, MBNHYD, MBHYDXAcute Oral Toxicity (Wistar Rat)MortalityNo mortality at 100 mg/kg nih.gov
Compound 1Endothelial Cell GrowthIC5029-79 nM nih.gov
Compound 7fAntifungal (B. cinerea)IC5013.36 µg/mL nih.gov
Compound 5bAntifungal (C. gloeosporioides)IC5011.38 µg/mL nih.gov
Compound 4mAntifungal (F. solani)IC5018.60 µg/mL nih.gov

Phenotypic Effects of Growth Inhibition

The growth-inhibitory properties of this compound derivatives manifest through distinct phenotypic effects, particularly in the context of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. Certain benzimidazole derivatives have been identified as potent antiangiogenic agents. nih.gov

For example, compound 1 and its analogue, compound 8, selectively inhibit the growth of endothelial cells. nih.gov A key phenotypic effect observed was the inhibition of tube formation from rat aorta fragments, a crucial step in the angiogenic process. nih.gov While compound 1 did not show in vivo efficacy in a mouse sponge model, its analogue, compound 8, effectively suppressed angiogenesis in the same model at a dose of 15 mg/kg, demonstrating up to 70% inhibition without causing body weight loss. nih.gov This highlights the ability of these compounds to interfere with the morphological development of vascular structures.

Other Biological Activities

Antioxidant Activity

Derivatives of this compound have demonstrated significant antioxidant properties through various in vitro assays. These compounds act as radical scavengers, mitigating oxidative stress that is implicated in numerous diseases. mdpi.com The antioxidant capacity is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and by measuring the inhibition of lipid peroxidation (LPO). semanticscholar.orgnih.gov

Studies have shown that 2-methyl-1H-benzimidazole itself exhibits higher antioxidant activity than the standard ascorbic acid at higher concentrations in DPPH assays. researchgate.net A study of various 2-aryl benzimidazole derivatives revealed that compounds BNZ-1, BNZ-2, BNZ-3, BNZ-9, and BNZ-10 had radical scavenging potential comparable to ascorbic acid. scispace.com Another series of imines containing 1H-benzimidazoles was tested for their ability to inhibit rat liver microsomal LPO. One compound, bearing a p-bromophenyl substituent, was particularly active, causing 57% inhibition of LPO, which was comparable to the 65% inhibition by the standard butylated hydroxytoluene. nih.gov

Antioxidant Activity of this compound Derivatives

CompoundAssayResult (IC50 or % Inhibition)Source
2-methyl-1H-benzimidazoleDPPH ScavengingHigher activity than ascorbic acid at high concentrations researchgate.net
2-methyl-1H-benzimidazoleDPPH ScavengingIC50: 144.84 µg/ml banglajol.info
1H-benzimidazol-2-yl-methanolDPPH ScavengingIC50: 400.42 µg/ml banglajol.info
Compound 3 (p-bromophenyl substituent)Lipid Peroxidation Inhibition57% inhibition nih.gov
Compound 9 (5-fluoro, methylated furan (B31954) substituent)ABTS Radical ScavengingIC50: 1.37 ± 0.21 μM acs.org
Compound 9 (5-fluoro, methylated furan substituent)DPPH Radical ScavengingIC50: 1.36 ± 0.09 μM acs.org

Enzyme Inhibition

The benzimidazole scaffold is recognized as a "privileged substructure" in medicinal chemistry, partly due to its ability to interact with a wide range of enzymes. nih.govnih.gov Derivatives of this compound have been developed as inhibitors for various enzyme targets.

These compounds are common scaffolds for kinase inhibitors, acting in either an ATP-competitive manner or as multi-target inhibitors. nih.gov For instance, certain benzimidazole-triazole hybrids have been synthesized as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II, which are crucial enzymes in cancer progression. researchgate.net Beyond cancer-related enzymes, benzimidazole derivatives have shown potential in managing diabetes by inhibiting α-amylase. acs.org A study on new arylated benzimidazoles found that a derivative containing a methylated furan with 5-fluoro substitution was the most potent α-amylase inhibitor, with an IC50 value of 1.86 ± 0.08 μM. acs.org

Receptor Binding Studies

The interaction of this compound derivatives with cellular receptors is a key area of research for developing targeted therapies. These studies help to understand the mechanism of action and to optimize the molecular structure for better efficacy.

A notable example is the development of benzimidazole derivatives as antagonists for the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid and lipid metabolism. nih.gov Starting from a screening hit, researchers optimized the structure by modifying different regions of the benzimidazole scaffold. The study found that modifications in specific regions, labeled A and C, were crucial for antagonism against FXR. Combining these optimal features resulted in a compound (compound 19) that demonstrated significant FXR antagonism, leading to reduced expression of the small heterodimer partner (SHP) and increased expression of cholesterol 7α-hydroxylase (CYP7A1), key markers of FXR pathway modulation. nih.gov

Antitubercular Activity

Tuberculosis remains a major global health issue, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. Benzimidazole derivatives have emerged as a promising class of compounds with significant antimycobacterial activity. nih.gov

Several studies have reported the synthesis and evaluation of novel 2-substituted benzimidazoles against Mycobacterium tuberculosis. In one study, a series of derivatives were tested against the H37Rv strain and an isoniazid-resistant strain. nih.govresearchgate.net Three compounds showed excellent potency, with Minimum Inhibitory Concentration (MIC) values below 0.2 μM against the H37Rv strain. nih.govresearchgate.net The most active compound, designated 5g, had an MIC of 0.112 μM against the H37Rv strain and 6.12 μM against the resistant strain. nih.govresearchgate.net SAR studies indicated that electron-withdrawing groups at the 4-position of an associated phenyl ring were important for high activity. nih.govresearchgate.net Another study identified a benzimidazolium salt, 1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide (7h), as having an MIC value of 2 μg/ml against M. tuberculosis H37Rv, with molecular docking studies suggesting it binds to the InhA enzyme. nih.gov

Antitubercular Activity of this compound Derivatives

CompoundTarget StrainMICSource
Compound 5gM. tuberculosis H37Rv0.112 µM nih.govresearchgate.net
Compound 5gINH-Resistant M. tuberculosis6.12 µM nih.govresearchgate.net
Compound 5dM. tuberculosis H37Rv0.135 µM nih.gov
Compound 5dINH-Resistant M. tuberculosis16.25 µM nih.gov
Compound 5bM. tuberculosis H37Rv0.195 µM nih.gov
Compound 5bINH-Resistant M. tuberculosis24.12 µM nih.gov
Compound 7hM. tuberculosis H37Rv2 µg/ml nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Studies

The pharmacokinetic profile of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic efficacy and potential as a drug candidate. For this compound derivatives, both general pharmacokinetic characteristics of the broader benzimidazole class and specific data from computational (in silico) and experimental (in vitro) studies on various analogs provide insight into their behavior in the body.

Generally, benzimidazole derivatives are characterized by multicompartment and complex pharmacokinetic models. nih.gov Many exhibit low absolute oral bioavailability, ranging from 2% to 60%, and are subject to significant first-pass metabolism in the liver, where they are converted into both active and inactive metabolites. nih.govibmc.msk.ru These compounds often bind to plasma proteins and blood cell elements. nih.gov Their pharmacokinetic profile tends to be linear at low doses but can lose this linearity at higher concentrations. nih.gov

In silico ADME prediction has become an essential tool in the early stages of drug discovery to evaluate the drug-like properties of newly synthesized compounds, including various this compound derivatives. rsc.orgmdpi.com These computational models predict various pharmacokinetic parameters, helping to identify candidates with favorable profiles for further development. rsc.orgresearchgate.net

Absorption

The absorption of benzimidazole derivatives is often limited by their low water solubility. semanticscholar.org For orally administered compounds, this can result in poor absorption from the gastrointestinal (GI) tract. semanticscholar.org Computational studies on various benzimidazole analogs provide more specific predictions. For instance, in silico analysis of N-aryl-benzimidazolone analogs predicted low human intestinal absorption (HIA < 30%). mdpi.com However, predictions for Caco-2 permeability, an indicator of intestinal absorption, were favorable for several lead compounds. mdpi.com

Distribution

Once absorbed, the distribution of a drug throughout the body is largely influenced by its binding to plasma proteins and its ability to penetrate various tissues. High plasma protein binding (PPB > 95%) was predicted for a series of N-aryl-benzimidazolone analogs, which suggests a potentially limited therapeutic index. mdpi.com The volume of distribution (VD) values for these compounds ranged from 0.196 to 4.954 L/kg, indicating appropriate distribution. mdpi.com A key aspect of distribution is the ability to cross the blood-brain barrier (BBB). Most of the tested benzimidazolone compounds showed minimal BBB penetration, which is often a desirable trait to avoid central nervous system side effects, though one compound (L3) was predicted to have moderate penetration. mdpi.com

Metabolism

Benzimidazole derivatives typically undergo extensive first-pass metabolism in the liver. nih.govibmc.msk.ru The cytochrome P450 (CYP) family of enzymes plays a crucial role in this process. In silico studies are frequently used to predict whether new derivatives will inhibit these key metabolic enzymes. For example, computational analysis of several lead compounds indicated they may be potent inhibitors of various cytochrome P450 enzymes. mdpi.com Understanding a compound's interaction with CYP enzymes is vital, as inhibition can lead to drug-drug interactions. researchgate.net

Excretion

The final phase of a drug's journey in the body is excretion. For benzimidazole derivatives, this often involves the elimination of metabolites via renal or other pathways. Computational models can predict clearance rates and half-life (T1/2). In a study of N-aryl-benzimidazolone analogs, all compounds exhibited moderate renal clearance. The half-life predictions were intermediate for most compounds, suggesting they would be excreted relatively quickly. mdpi.com

The following tables summarize the in silico ADME predictions for a series of lead benzimidazole analogs from a representative study.

Table 1: In Silico Prediction of Absorption and Distribution Parameters for Lead Benzimidazole Analogs
CompoundCaco-2 PermeabilityHuman Intestinal Absorption (HIA)Oral BioavailabilityPlasma Protein Binding (PPB)Volume of Distribution (VD) (L/kg)Blood-Brain Barrier (BBB) Penetration
L1GoodLow>0.7>95%4.954Minimal
L2GoodLow>0.7>95%1.085Minimal
L3GoodLow20%>95%0.196Moderate
L4IntermediateLow20%>95%0.437Minimal
L5GoodLow>0.7>95%0.899Minimal
Table 2: In Silico Prediction of Metabolism and Excretion Parameters for Lead Benzimidazole Analogs
CompoundCYP Inhibition PotentialRenal ClearanceHalf-Life (T1/2)
L1Potent InhibitorModerateIntermediate
L2Potent InhibitorModerateIntermediate
L3Potent InhibitorModerateIntermediate
L4Potent InhibitorModerateLow
L5Potent InhibitorModerate (Highest)Intermediate

Applications of 2 Methylbenzimidazole in Materials Science and Analytical Chemistry

Polymer Chemistry Applications

The rigid, planar structure of the benzimidazole (B57391) ring and the presence of nitrogen atoms that can participate in hydrogen bonding make 2-methylbenzimidazole (B154957) and its derivatives useful in polymer chemistry. These features are leveraged to enhance the properties of various polymer systems.

This compound functions as an effective curing agent and accelerator for epoxy resin systems. Imidazoles, as a class of tertiary amines, act as catalysts for the anionic homopolymerization of epoxy resins. preprints.orgresearchgate.net Unlike primary and secondary amines that cure epoxies through step-growth polymerization, imidazoles initiate a chain-growth polymerization process. researchgate.net

This catalytic action allows for a high degree of cross-linking, resulting in cured materials with excellent mechanical properties, chemical resistance, and high heat distortion temperatures. preprints.orgresearchgate.net One of the key advantages of using imidazole-based curing agents is the ability to achieve a relatively long pot life at room temperature, followed by rapid curing at elevated temperatures (typically 80°C to 120°C). researchgate.net This provides better control over the manufacturing process, which is particularly valuable in applications like adhesives, coatings, and composite materials. preprints.orgresearchgate.net The curing reaction proceeds through the formation of an adduct between the imidazole (B134444) and an epoxy group, which then initiates the anionic polymerization of the remaining epoxy groups. researchgate.net

The incorporation of the benzimidazole moiety into polymer backbones is a recognized strategy for enhancing the thermal stability and durability of high-performance materials like polyimides. mdpi.com Polyimides are known for their exceptional thermal resistance and mechanical strength, making them suitable for applications in the aerospace and electronics industries. mdpi.com

Analytical Chemistry Applications

The ability of the benzimidazole ring system to coordinate with metal ions has led to its use in the development of sensors for analytical chemistry.

Derivatives of this compound are employed as chemosensors for the detection and quantification of various metal ions. mdpi.comnih.gov These sensors are typically designed to exhibit a change in their optical properties, such as color or fluorescence, upon binding with a specific metal ion. nih.gov This response allows for the visual or instrumental detection of the target ion.

For instance, fluorescent probes based on benzimidazole derivatives have been developed for the selective recognition of ions like cobalt (Co²⁺) and zinc (Zn²⁺). researchgate.netmdpi.comnih.gov In one study, a novel benzimidazole-based fluorescent probe was synthesized that showed high selectivity for Co²⁺. The fluorescence of the probe was significantly quenched in the presence of Co²⁺, with a detection limit of 3.56 μmol L⁻¹. mdpi.com Another benzimidazole-based sensor was developed for the ratiometric recognition of Zn²⁺ in aqueous solutions, exhibiting a significant fluorescence enhancement and a 59 nm red-shift upon binding. researchgate.net Similarly, dual chemosensors capable of colorimetric detection for iron ions (Fe²⁺/Fe³⁺) and fluorometric detection for Zn²⁺ have been reported, with detection limits below the guidelines set by the World Health Organization for drinking water. nih.gov

These sensors operate through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), where the interaction with the metal ion alters the electronic state of the molecule, leading to a measurable change in its fluorescence. mdpi.com The selectivity of these sensors is a key feature, enabling the detection of specific ions even in the presence of other potentially interfering metals. mdpi.com

Table 1: Examples of Benzimidazole-Based Sensors for Metal Ion Detection
Target IonSensor TypeResponse MechanismDetection LimitReference
Co²⁺FluorescentFluorescence quenching (PET effect)3.56 μM mdpi.com
Zn²⁺FluorescentFluorescence enhancement (red-shift)1.05 μM researchgate.netnih.gov
Fe²⁺/Fe³⁺ColorimetricColor change (colorless to dark green)1.18 μM / 1.21 μM nih.gov

Dyes and Pigments Production

This compound derivatives serve as precursors in the synthesis of certain types of dyes. Specifically, amino-substituted 2-methylbenzimidazoles are used as diazo components to produce azo disperse dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-).

In a typical synthesis, a derivative such as 5-amino-2-methylbenzimidazole is diazotized and then coupled with a suitable coupling component to form the final dye molecule. The resulting disperse dyes are suitable for coloring hydrophobic fibers like polyester. These dyes are applied from an aqueous dispersion and diffuse into the fiber, where they are retained by non-polar forces. Dyes based on heterocyclic components like benzimidazole can produce bright and strong shades ranging from yellow to dark brown.

Corrosion Inhibition

This compound is recognized as an effective corrosion inhibitor for various metals and alloys, particularly for mild steel in acidic environments such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). mdpi.comnih.gov Corrosion inhibitors are substances that, when added in small concentrations to an environment, decrease the corrosion rate of a metal. mdpi.com

The inhibitory action of this compound is attributed to its ability to adsorb onto the metal surface. mdpi.comnih.gov This adsorption process forms a protective film that isolates the metal from the corrosive medium. The mechanism of inhibition involves the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the benzene (B151609) ring with the vacant d-orbitals of the metal atoms. mdpi.com

Studies have shown that this compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comnih.gov Its inhibition efficiency increases with its concentration in the corrosive medium. nih.gov The adsorption of this compound on the surface of mild steel has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. mdpi.com

Table 2: Corrosion Inhibition Efficiency of Benzimidazole Derivatives
InhibitorMetalCorrosive MediumInhibition Efficiency (η%)Reference
This compoundMild Steel1N HClIncreases with concentration nih.gov
This compoundCarbon SteelHCl and H₂SO₄ solutionsHigh, dependent on conditions mdpi.com
2-Chloro-1-(4-fluorobenzyl)benzimidazoleCopper0.5 M H₂SO₄Up to 95.2% at 10 mM

Q & A

Q. What in-silico approaches predict binding affinity of derivatives to mycobacterial InhA?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) evaluate interactions with InhA's NADH-binding pocket. Derivatives with 1,3,4-oxadiazole substituents show ΔG = −9.2 kcal/mol, comparable to isoniazid (ΔG = −10.1 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.